molecular formula C13H12O3 B11886464 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one CAS No. 36039-14-2

6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11886464
CAS No.: 36039-14-2
M. Wt: 216.23 g/mol
InChI Key: RYJFUGORDGICCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2,3-dimethyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . Another method involves the use of lipase (Mucor miehei) in ionic liquids as a catalyst, which offers a green and sustainable approach to synthesis .

Industrial Production Methods

Industrial production of 6-acetyl-2,3-dimethyl-4H-chromen-4-one typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 6-acetyl-2,3-dimethyl-4H-chromen-4-one with enhanced biological activities. These derivatives are valuable for further research and development in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Structurally similar to 6-acetyl-2,3-dimethyl-4H-chromen-4-one but lacks the acetyl and methyl groups.

    Coumarin: Another member of the chromenone family, widely known for its anticoagulant properties.

    Flavone: A flavonoid with a similar benzopyranone structure but with additional hydroxyl groups.

Uniqueness

6-acetyl-2,3-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of acetyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound for drug development and other applications .

Properties

CAS No.

36039-14-2

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

6-acetyl-2,3-dimethylchromen-4-one

InChI

InChI=1S/C13H12O3/c1-7-9(3)16-12-5-4-10(8(2)14)6-11(12)13(7)15/h4-6H,1-3H3

InChI Key

RYJFUGORDGICCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C

Origin of Product

United States

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